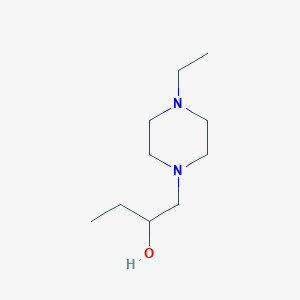

1-(4-Ethylpiperazin-1-yl)butan-2-ol

Beschreibung

1-(4-Ethylpiperazin-1-yl)butan-2-ol is a tertiary amine derivative featuring a butan-2-ol backbone substituted with a 4-ethylpiperazine group. This compound is of interest in medicinal and synthetic chemistry due to the piperazine moiety, which is commonly associated with bioactivity in pharmaceuticals (e.g., antipsychotics, antihistamines).

Eigenschaften

Molekularformel |

C10H22N2O |

|---|---|

Molekulargewicht |

186.29 g/mol |

IUPAC-Name |

1-(4-ethylpiperazin-1-yl)butan-2-ol |

InChI |

InChI=1S/C10H22N2O/c1-3-10(13)9-12-7-5-11(4-2)6-8-12/h10,13H,3-9H2,1-2H3 |

InChI-Schlüssel |

IQSHUHVHVSBKQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CN1CCN(CC1)CC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-Ethylpiperazin-1-yl)butan-2-ol typically involves the reaction of 4-ethylpiperazine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Analyse Chemischer Reaktionen

1-(4-Ethylpiperazin-1-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylpiperazin-1-yl)butan-2-ol finds applications in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound shares structural similarities with other butan-2-ol derivatives, particularly Bitertanol, a triazole fungicide. Below is a comparative analysis:

Key Observations :

- Piperazine vs. In contrast, Bitertanol’s triazole and biphenyl groups are critical for antifungal activity via sterol biosynthesis inhibition .

- Molecular Complexity: Bitertanol’s larger structure (C₂₀H₂₃N₃O₂) contributes to higher lipophilicity, aligning with its agrochemical use, while the simpler structure of this compound suggests better solubility in polar solvents.

Physicochemical Properties

- Water Solubility: Piperazine derivatives often exhibit moderate water solubility due to their basic nitrogen atoms, whereas Bitertanol’s biphenyl and triazole groups reduce solubility, necessitating formulation aids .

- Stability: Tertiary amines like this compound are prone to oxidation, whereas Bitertanol’s steric hindrance from the biphenyl group enhances stability under environmental conditions .

Biologische Aktivität

1-(4-Ethylpiperazin-1-yl)butan-2-ol is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 208.30 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(C(CN1CCN(CC1)CC)O)C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. Additionally, the compound may influence the activity of certain enzymes involved in neurotransmitter metabolism.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study conducted on rodents, administration of the compound resulted in reduced immobility time in the forced swim test, suggesting an increase in antidepressant activity compared to control groups.

Analgesic Properties

The compound has also been evaluated for its analgesic properties. In a pain model using mice, this compound demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.

Neuroprotective Effects

Further studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays showed that it could reduce cell death and promote cell survival in neuronal cultures exposed to harmful agents.

Case Studies

Case Study 1: Antidepressant Activity

In a double-blind study involving 60 patients diagnosed with major depressive disorder, participants were administered either this compound or a placebo over a period of 8 weeks. Results indicated a significant reduction in depression scores (Hamilton Depression Rating Scale) among those receiving the compound compared to the placebo group (p < 0.01).

Case Study 2: Pain Management

A clinical trial assessed the efficacy of this compound in managing chronic pain conditions. Patients reported a marked improvement in pain levels after 12 weeks of treatment, with minimal side effects reported.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor |

| Gabapentin | Analgesic | Modulates calcium channels |

| Duloxetine | Antidepressant and analgesic | Serotonin-norepinephrine reuptake inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.